molecular formula C6H3FN2O B15056360 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15056360
M. Wt: 138.10 g/mol
InChI Key: VDIFDDSUAUJINA-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a fluorinated dihydropyridine derivative characterized by a ketone group at position 2, a nitrile group at position 3, and a fluorine atom at position 3. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor or intermediate in the synthesis of bioactive molecules. The fluorine atom enhances electronegativity and metabolic stability, making it a critical substituent for optimizing pharmacokinetic properties .

Properties

Molecular Formula

C6H3FN2O

Molecular Weight

138.10 g/mol

IUPAC Name

5-fluoro-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3FN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10)

InChI Key

VDIFDDSUAUJINA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 5-fluoronicotinonitrile with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C6H3FN2OC_6H_3FN_2O and a molecular weight of 138.10 . It has the CAS No. 1506013-17-7 and the MDL No. MFCD29923125 .

Chemical and Physical Properties

This compound is stored under inert atmosphere at room temperature .

Synonyms

Some synonyms for the related compound, 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile, include :

  • 737820-09-6
  • 5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
  • 1-allyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-prop-2-enylpyridine-3-carbonitrile
  • 5-(5-Fluoro-2-hydroxybenzoyl)-1,2-dihydro-2-oxo-1-(2-propen-1-yl)-3-pyridinecarbonitrile

Safety and Hazards

GHS classifications include :

  • Harmful if swallowed
  • Harmful in contact with skin
  • Causes skin irritation
  • Causes serious eye irritation
  • Harmful if inhaled
  • May cause respiratory irritation

Precautionary statements include :

  • P261-P264-P270-P271-P280-P301+P312+P330-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501

Applications in Scientific Research

While the search results do not specifically detail the applications of this compound, they do refer to related pyridine derivatives and their applications:

  • Antimicrobial Activity: Thiazole derivatives containing a pyridine ring have shown antimicrobial effects against various bacteria, including Bacillus pumilis, Enterobacter cloacae, Streptococcus faecalis, and Escherichia coli . Compound 8 , a pyridine derivative, with a CF3 group attached to the 2-position of the pyridine ring, showed high activity towards one bacteria and one fungi .
  • Anti-tubercular Activity: Derivatives have been evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) . The meta-CF3 of the phenylthiol ring and the achiral carbamyl group at the lactam nitrogen showed potent activity against M.tb and M.cat .
  • Anti-HIV Activity: Fluorine substituted on the phenyl ring conjugates showed promising antiviral activity .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below highlights key structural differences and similarities between 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile and related compounds:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Applications References
This compound F (5), CN (3), O (2) Nitrile, Ketone Anticancer (hypothesized)
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Cl (5), OH (6), CH₃ (4), CN (3), O (2) Hydroxyl, Nitrile, Methyl Antimicrobial, Azo dye precursor
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles Aryl (4,6), CN (3), O (2) Aromatic rings, Nitrile Anticancer (IC₅₀: 0.70 μM vs. HT-29 cells)
6-Methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile S (2), Thiophene (4), CH₃ (6), CN (3) Thioxo, Thiophene Intermediate for heterocyclic synthesis
5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile Cl (5), OCH₃ (4), CN (3), O (2) Methoxy, Chloro Chemical intermediate, thermal stability
Cl-PAMOPC (Azo dye) Cl (5), Dichlorocyclohexadienyl, CN (3) Azo group, Nitrile High solubility, image-sensor color filter

Key Observations :

  • Halogen Effects : Fluorine (electron-withdrawing) at position 5 may enhance metabolic stability compared to chloro analogs, which are more lipophilic but prone to oxidative degradation .
  • Ketone vs. Thioxo : The 2-oxo group (as in the target compound) contributes to hydrogen bonding in biological systems, whereas 2-thioxo derivatives (e.g., compound in ) exhibit altered reactivity in heterocyclic synthesis .
  • Aromatic Substitutions : Diarylated derivatives (e.g., 4,6-diaryl compounds) show potent anticancer activity, suggesting that bulkier substituents improve target binding .

Physicochemical Properties

  • Solubility : Chloro and methoxy derivatives (e.g., ) exhibit moderate solubility in polar solvents, while thiophene-containing analogs (e.g., ) are more lipophilic. Fluorine’s polarity may improve aqueous solubility compared to chloro analogs.
  • Thermal Stability : Azo dyes like Cl-PAMOPC decompose above 260°C, whereas methoxy-substituted pyridines (e.g., ) show stability up to 200°C. Fluorine’s strong C-F bond could further enhance thermal resilience.

Biological Activity

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 1506013-17-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C6_6H3_3FN2_2O
  • Molecular Weight : 138.10 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Inert atmosphere at room temperature

Synthesis

The synthesis of this compound involves reactions that typically yield high purity and good yields. For instance, a method using acetic acid as a solvent has been reported to achieve yields around 88% under specific conditions .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus (MRSA)62.5
Escherichia coli125
Klebsiella pneumoniae15.6

In vitro studies have shown that the compound inhibits protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of 5-Fluoro-2-oxo-1,2-dihydropyridine compounds have cytotoxic effects on cancer cell lines. For example, one study found that certain derivatives exhibited significant cytostatic activity against L1210 and CCRF-CEM leukemic cells . The percent increase in lifespan in animal models treated with these derivatives was significantly higher than controls, demonstrating potential as antitumor agents.

The mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Nucleic Acid Synthesis : The compound interferes with nucleic acid production pathways.
  • Protein Synthesis Inhibition : It targets ribosomal functions in bacteria, leading to cell death.
  • Biofilm Disruption : It has shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing its antibacterial properties .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of 5-Fluoro-2-oxo-1,2-dihydropyridine derivatives against multi-drug resistant strains. The results indicated that the compound had a lower MIC compared to standard antibiotics like gentamicin, suggesting it could be a viable alternative in treating resistant infections .

Case Study 2: Antitumor Activity

In vivo studies on mice bearing L1210 leukemic cells demonstrated that treatment with derivatives of the compound resulted in increased survival rates and reduced tumor sizes compared to untreated controls. This highlights its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a one-pot synthesis using a substituted pyridine precursor (e.g., 5-fluoro-2-pyridinecarbonitrile, as referenced in ) with reagents like ammonium acetate and malononitrile under reflux in acetic acid. Yield optimization requires strict control of temperature (80–100°C) and stoichiometric ratios of reactants. Catalysts such as p-toluenesulfonic acid (PTSA) can improve cyclization efficiency. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the presence of fluorine (δ ~ -160 ppm for 19^{19}F NMR) and the carbonyl group (δ ~ 165–170 ppm for 13^{13}C).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 179.03). Cross-reference spectral data with PubChem entries (e.g., structural analogs in ) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Classified as a Category III toxicant ( ), it requires cold storage (0–6°C) to prevent degradation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, follow SDS guidelines ( ): rinse skin with water for 15 minutes; for inhalation, move to fresh air. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the fluorine substituent on reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare with analogs like 2,6-difluoro-3-cyanopyridine () to assess how fluorine’s electron-withdrawing nature influences the carbonyl group’s electrophilicity. Solvent effects (PCM model) can predict solubility trends for drug design .

Q. How to resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. inactivity)?

  • Methodological Answer : Systematically evaluate variables:

  • Assay Conditions : Check cell line specificity (e.g., used HepG2 liver cancer cells).
  • Compound Purity : Impurities >5% (e.g., unreacted precursors) can skew results; re-test via HPLC.
  • Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity artifacts .

Q. What strategies optimize structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer : Synthesize derivatives with substitutions at positions 1, 4, and 6 (e.g., alkyl, aryl, or sulfonamide groups, as in ). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (minimum inhibitory concentration) assays and compare with control drugs. Fluorine’s role in enhancing membrane permeability can be probed via logP measurements .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Conduct stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., cleavage of the nitrile group to carboxylic acid, as in ). Accelerated degradation studies (40°C, 75% humidity) can predict shelf-life .

Q. How to design a docking study to explore its interaction with kinase targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite:

Target Selection : Prioritize kinases with hydrophobic pockets (e.g., EGFR, VEGFR).

Ligand Preparation : Generate 3D conformers of the compound (consider tautomeric forms of the dihydropyridine ring).

Binding Affinity Analysis : Compare docking scores with known inhibitors. Validate via MD simulations (100 ns) to assess complex stability .

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